molecular formula C11H10FeO2 B8806968 Ferrocene, carboxy-(9CI)

Ferrocene, carboxy-(9CI)

Cat. No.: B8806968
M. Wt: 230.04 g/mol
InChI Key: OZMCRHRTLJMAFK-UHFFFAOYSA-M
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Description

Ferrocenecarboxylic acid is an organoiron compound with the chemical formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, a well-known organometallic compound. Ferrocenecarboxylic acid is recognized for its unique redox properties and stability, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrocenecarboxylic acid can be synthesized through several methods. One common method involves the acylation of ferrocene with a 2-chlorobenzoyl chloride, followed by hydrolysis . Another method includes the iodoform reaction of acetylferrocene in the presence of polyethylene glycol, iodine-potassium iodide, and aqueous alkali, followed by extraction and acidification to obtain ferrocenecarboxylic acid .

Industrial Production Methods: Industrial production of ferrocenecarboxylic acid typically involves the use of non-organic aqueous alkali as a solvent, ensuring a controlled and mild reaction environment. The reaction is carried out at low temperatures (0-5°C) and is completed within a short time frame (approximately 2 hours) .

Chemical Reactions Analysis

Types of Reactions: Ferrocenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ferrocenecarboxylic acid derivatives like ferrocenecarboxylic anhydride and various esters .

Mechanism of Action

The mechanism of action of ferrocenecarboxylic acid involves its redox properties. The carboxylic acid group binds to ferrocene, forming a stable complex that can engage with other molecules, including proteins, to facilitate various reactions. This complex can act as a reducing agent, influencing redox reactions and catalysis .

Comparison with Similar Compounds

Ferrocenecarboxylic acid is unique due to its combination of redox properties and stability. Similar compounds include:

Ferrocenecarboxylic acid stands out due to its specific functional group, which imparts unique properties and applications in redox chemistry and catalysis.

Properties

Molecular Formula

C11H10FeO2

Molecular Weight

230.04 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+)

InChI

InChI=1S/C6H6O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q;-1;+2/p-1

InChI Key

OZMCRHRTLJMAFK-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2]

Origin of Product

United States

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